Cas no 110-93-0 (6-Methyl-hepten-2-one)
6-Methyl-hepten-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-Methylhept-5-en-2-one
- 6-METHYL-5-HEPTEN-2-ONE
- 6-METHYL-5-HEPTENE-2-ONE
- 6-METHYL-HEPT-5-EN-2-ONE
- FEMA 2707
- Methyl isohexenyl ketone
- 2-Methyl-6-oxo-2-heptene
- 2-methylhept-2-en-6-one
- 2-Oxo-6-methylhept-5-ene
- 5-Hepten-2-one,6-methyl-
- 6-methyI-5-hepten-2-one
- 6-methyl-5-hepten-2-on
- 6-Methyl-5-hepten-2-one,(2-2-6)
- 6-methylhept-
- 6-methylhept-5-en
- 6-Methyl-hept-5-en-2-on
- -Methyl hept-5-en-2-one
- Methyl-(4-methyl-3-pentenyl)-keton
- methyl-5-hepten-2-one
- 6-Methyl-hepten-2-on
- 6-Methyl-hepten-2-one
- 2-Methyl-2-hepten-6-one
- 2-methyl-hept-2-ene-6-one
- 6-methyl-2-keto-hept-5-ene
- 6-methylhept
- 6-methylhept-5-en-one
- Methyl hepten
- METHYLHEPTENON
- Prenylacetone
- Methylheptenone
- sulcatone
- METHYL HEPTENONE
- 5-HEPTEN-2-ONE, 6-METHYL-
- Heptenone, methyl-
- FEMA No. 2707
- 6-Methyl-5-hepten-2-one (natural)
- 6-methylheptan-5-ene-2-one
- 6-Methyl hept-5-en-2-one
- UHEPJGULSIKKTP-UHFFFAOYSA-N
- NSC66569
- 448353S93V
- D
- 110-93-0
-
- MDL: MFCD00008905
- Inchi: 1S/C8O/c1-7(2)5-4-6-8(3)9
- InChI Key: ARKBSKLRPDLFHV-UHFFFAOYSA-N
- SMILES: [C]/C(=[C]/[C][C]C(=O)[C])/[C] |^1:0,2,7,8,^4:3,4|
- BRN: 1741705
Computed Properties
- Exact Mass: 126.10400
- Monoisotopic Mass: 126.104465
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.9
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless or yellowish liquid, with the aroma of lemon grass and isobutyl acetate.
- Density: 0.858 g/mL at 20 °C
0.855 g/mL at 25 °C(lit.) - Melting Point: -67.1 ºC
- Boiling Point: 73 °C/18 mmHg(lit.)
- Flash Point: Fahrenheit: 132.8 ° f < br / > Celsius: 56 ° C < br / >
- Refractive Index: n20/D 1.439(lit.)
- PH: 6.6 (3g/l, H2O, 25℃)
- Solubility: Soluble in methanol and chloroform.
- Water Partition Coefficient: Insoluble
- PSA: 17.07000
- LogP: 2.32180
- Solubility: Insoluble in water, miscible with alcohol and ether.
- FEMA: 2707
6-Methyl-hepten-2-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P273-P280-P302+P352+P332+P313+P362+P364-P312-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1224 3/PG 3
- WGK Germany:1
- Hazard Category Code: R10
- Safety Instruction: S16
- RTECS:MJ9700000
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Explosive Limit:1.1-7.3%(V)
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
- Packing Group:III
- Hazard Level:3
- Storage Condition:Flammable area
6-Methyl-hepten-2-one Customs Data
- HS CODE:2914190090
- Customs Data:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
6-Methyl-hepten-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0252-25ML |
6-Methyl-5-hepten-2-one |
110-93-0 | >98.0%(GC) | 25ml |
¥170.00 | 2024-04-18 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007561-100ml |
6-Methyl-hepten-2-one |
110-93-0 | 98% | 100ml |
¥43 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007561-25ml |
6-Methyl-hepten-2-one |
110-93-0 | 98% | 25ml |
¥34 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007561-500ml |
6-Methyl-hepten-2-one |
110-93-0 | 98% | 500ml |
¥182 | 2024-05-26 | |
| ChemScence | CS-W011151-500g |
Sulcatone |
110-93-0 | 99.80% | 500g |
$50.0 | 2022-04-28 | |
| TRC | M311900-25g |
6-Methyl-hepten-2-one |
110-93-0 | 25g |
$ 121.00 | 2023-09-07 | ||
| TRC | M311900-50g |
6-Methyl-hepten-2-one |
110-93-0 | 50g |
$187.00 | 2023-05-17 | ||
| TRC | M311900-100g |
6-Methyl-hepten-2-one |
110-93-0 | 100g |
$ 345.00 | 2023-09-07 | ||
| TRC | M311900-250g |
6-Methyl-hepten-2-one |
110-93-0 | 250g |
$770.00 | 2023-05-17 | ||
| TRC | M311900-500g |
6-Methyl-hepten-2-one |
110-93-0 | 500g |
$1279.00 | 2023-05-17 |
6-Methyl-hepten-2-one Suppliers
6-Methyl-hepten-2-one Related Literature
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1. A synthesis of (±)-lavandulol using a silyl-to-hydroxy conversion in the presence of 1,1-disubstituted and trisubstituted double bondsIan Fleming,Duckhee Lee J. Chem. Soc. Perkin Trans. 1 1998 2701
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Sunil Kr. Jha,Ninoslav Marina,Chuanjun Liu,Kenshi Hayashi Anal. Methods 2015 7 9549
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3. Microwave assisted facile synthesis of Elvirol, Curcuphenol and Sesquichamaenol using Montmorillonite K-10 clay in dry mediaVasundhara Singh,Anupam Khurana,Irvinder Kaur,Varinder Sapehiyia,Goverdhan L. Kad,Jasvinder Singh J. Chem. Soc. Perkin Trans. 1 2002 1766
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4. Cationic cyclization reactions of 6-methylhept-5-en-2-one oxime; X-ray crystal structure of 3-isopropylidene-2-methyl-Δ1-pyrrolineRobert E. Gawley,Enrico J. Termine,Kay D. Onan J. Chem. Soc. Chem. Commun. 1981 568
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5. Synthesis of 4- and 5-regioselectively deuteriated geranyl diphosphatesTohru Yamamitsu,Shinji Ohta,Takayuki Suga J. Chem. Soc. Perkin Trans. 1 1989 1811
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds Ketones
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Natural Products and Extracts Flavors and Fragrances
Additional information on 6-Methyl-hepten-2-one
Comprehensive Overview of 6-Methyl-hepten-2-one (CAS No. 110-93-0): Properties, Applications, and Industry Insights
6-Methyl-hepten-2-one (CAS No. 110-93-0), also known as Methyl heptenone, is a naturally occurring organic compound widely recognized for its fresh, citrus-like aroma. This unsaturated ketone plays a pivotal role in the fragrance and flavor industries, where its green, herbal, and slightly fruity notes are highly valued. With the growing demand for sustainable and natural ingredients in cosmetics and food products, 6-Methyl-hepten-2-one has garnered significant attention from researchers and manufacturers alike.
The chemical structure of 6-Methyl-hepten-2-one features a seven-carbon chain with a methyl group at the sixth position and a double bond adjacent to the carbonyl group. This unique configuration contributes to its volatility and reactivity, making it a versatile intermediate in organic synthesis. Recent studies highlight its potential as a precursor in the production of terpenoids and vitamin derivatives, aligning with the global trend toward bio-based chemicals. Environmental concerns and regulatory shifts toward green chemistry have further amplified interest in this compound.
In the fragrance industry, 6-Methyl-hepten-2-one is often used to replicate the scent of lime, bergamot, and verbena, catering to the rising consumer preference for fresh, natural aromas in perfumes and household products. Its compatibility with other aroma chemicals, such as citral and linalool, allows for complex scent profiles—a key factor driving its adoption in niche perfumery. SEO analytics reveal frequent searches for "natural fragrance enhancers" and "sustainable aroma chemicals," underscoring the market relevance of this compound.
From a regulatory standpoint, 6-Methyl-hepten-2-one is generally recognized as safe (GRAS) for use in food flavorings by the FDA and FEMA, provided it adheres to specified concentration limits. This approval has spurred innovation in the food and beverage sector, where it imparts subtle citrus undertones to products like soft drinks and confectionery. Notably, its low toxicity profile and biodegradability align with the clean-label movement, a dominant trend in consumer goods.
Research into the pharmacological properties of 6-Methyl-hepten-2-one has revealed intriguing possibilities. Preliminary studies suggest antimicrobial and antioxidant activities, though further clinical validation is needed. These findings resonate with the surge in searches for "bioactive natural compounds" and "plant-derived therapeutics," reflecting broader public interest in integrative health solutions.
On the industrial front, advancements in catalytic synthesis methods have improved the cost-efficiency of producing 6-Methyl-hepten-2-one, addressing one of the key challenges in scaling its applications. Techniques such as biocatalysis and microwave-assisted reactions are being explored to reduce energy consumption—a priority in light of tightening carbon emission regulations. Industry forums frequently discuss "green synthesis pathways for ketones," highlighting the compound's role in sustainable manufacturing.
In conclusion, 6-Methyl-hepten-2-one (CAS No. 110-93-0) exemplifies the convergence of chemistry, sustainability, and consumer trends. Its multifaceted applications—from perfumery to potential therapeutics—coupled with its alignment with eco-conscious initiatives, position it as a compound of enduring relevance. As innovation continues to unlock new uses, this ketone is poised to remain a staple in both scientific and commercial landscapes.
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